[(4-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
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Description
[(4-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.381. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of α-Ketoamide Derivatives : A study by El‐Faham et al. (2013) described the use of OxymaPure/DIC in synthesizing a series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, related to 2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate. These compounds were synthesized via the ring opening of N-acylisatin and characterized using various analytical methods (El‐Faham et al., 2013).
Corrosion Inhibition Studies
- Quinoxalines as Corrosion Inhibitors : Zarrouk et al. (2014) conducted a study on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were performed to determine the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Applications in Organic Synthesis
- Synthesis of Pyrrole Derivatives : Yavari et al. (2002) reported the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates using ethyl 2-arylamino-2-oxo-acetates, which is relevant to the chemical structure of interest. This study highlights the utility of these compounds in organic synthesis (Yavari et al., 2002).
Pharmaceutical Research
- Anti-Arthritic Potential of Biaryl Compounds : Costa et al. (2012) explored green Suzuki coupling reactions to synthesize ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, demonstrating potential applications in pharmaceutical research for compounds structurally related to 2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate (Costa et al., 2012).
Chemoselective Acetylation
- Chemoselective Monoacetylation of Amino Groups : Magadum and Yadav (2018) studied the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, indicating potential applications in the synthesis of intermediates for antimalarial drugs (Magadum & Yadav, 2018).
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-15-8-10-17(11-9-15)20-18(21)13-23-19(22)12-16-6-4-14(2)5-7-16/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEDCFGHLMRGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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